molecular formula C5H6F2IN3 B2784224 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine CAS No. 2226034-27-9

1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2784224
CAS No.: 2226034-27-9
M. Wt: 273.025
InChI Key: LGSJMLWSEXGITR-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles .

Scientific Research Applications

1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. The iodine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-4-iodo-5-methylpyrazol-3-amine
  • 1-(Difluoromethyl)-4-chloro-5-methylpyrazol-3-amine
  • 1-(Difluoromethyl)-4-iodo-5-ethylpyrazol-3-amine

Uniqueness: 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for further functionalization through substitution reactions .

This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2IN3/c1-2-3(8)4(9)10-11(2)5(6)7/h5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSJMLWSEXGITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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